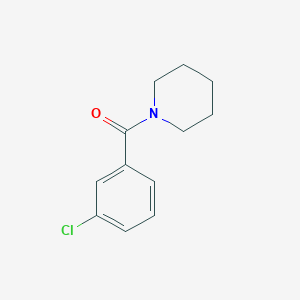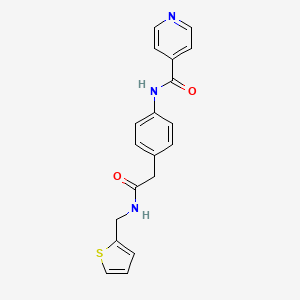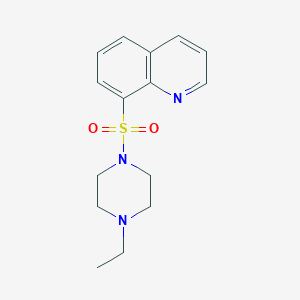
8-(4-Ethylpiperazin-1-yl)sulfonylquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(4-Ethylpiperazin-1-yl)sulfonylquinoline, also known as QNZ, is a small molecule compound that has gained significant attention in scientific research due to its potential therapeutic applications. QNZ is a quinoline derivative that has been shown to possess anti-inflammatory and anti-cancer properties.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activities A study by Dixit et al. (2010) focuses on the synthesis of sulfonohydrazide-substituted 8-hydroxyquinoline derivatives and their metal oxinates with various metals. These compounds demonstrated significant antimicrobial and antifungal activities compared to the parent 8-hydroxyquinoline and sulfonamides, indicating their potential in developing new antimicrobial agents (Dixit et al., 2010).
Antibacterial Agents Hashimoto et al. (2007) reported the practical synthesis of a potent broad-spectrum antibacterial isothiazoloquinolone. This compound, effective against resistant organisms like MRSA, showcases the potential of 8-(4-Ethylpiperazin-1-yl)sulfonylquinoline derivatives in addressing antibiotic resistance (Hashimoto et al., 2007).
Catalysis and Functionalized Isoquinolines The work of Yang et al. (2017) illustrates the use of N-sulfonyl-4-(2-(ethynyl)aryl)-1,2,3-triazoles in silver catalysis to produce diverse functionalized isoquinolines. This highlights the role of sulfonylquinoline derivatives in facilitating complex chemical transformations through a silver carbenoid intermediate, expanding the toolkit for organic synthesis (Yang et al., 2017).
Pharmacological Evaluation Zajdel et al. (2012) synthesized arylpiperazinyl-alkyl quinoline-, isoquinoline-, naphthalene-sulfonamides, which displayed antagonistic activity at multiple serotonin and dopamine receptors. These compounds showed potential antidepressant-like effects and anxiolytic activity, suggesting their use in designing new psychiatric medications (Zajdel et al., 2012).
Metal Complexes and DNA Interaction Macías et al. (2012) explored Mn(II) complexes with sulfonamides derived from 8-aminoquinoline for their interaction with DNA and nuclease activity. These complexes demonstrated strong interactions with DNA, suggesting potential applications in biochemistry and molecular biology (Macías et al., 2012).
Ionic Liquid Extraction System Ajioka et al. (2008) investigated 8-sulfonamidoquinoline derivatives as chelate extraction reagents for divalent metal cations in an ionic liquid system. Their findings open avenues for novel extraction reagents in separation science, especially in environmentally friendly extraction processes (Ajioka et al., 2008).
Propiedades
IUPAC Name |
8-(4-ethylpiperazin-1-yl)sulfonylquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S/c1-2-17-9-11-18(12-10-17)21(19,20)14-7-3-5-13-6-4-8-16-15(13)14/h3-8H,2,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVEPGKZITUZMEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)S(=O)(=O)C2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(4-Ethylpiperazin-1-yl)sulfonylquinoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2970679.png)
![2-{[(Tert-butoxy)carbonyl]amino}-2-(2-hydroxyphenyl)acetic acid](/img/structure/B2970680.png)
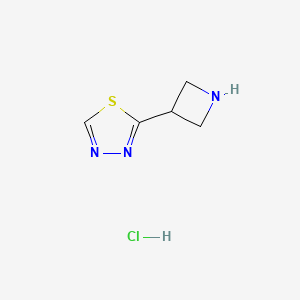

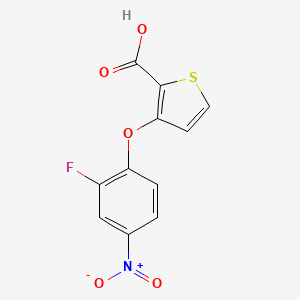
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,3-dimethylbutanamide](/img/structure/B2970684.png)
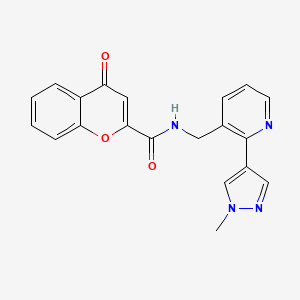

![N-(4-chlorobenzyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2970689.png)
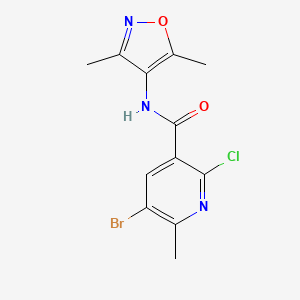
![3-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-3-oxopropanenitrile](/img/structure/B2970693.png)
